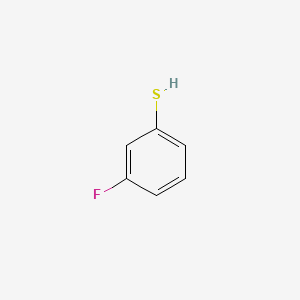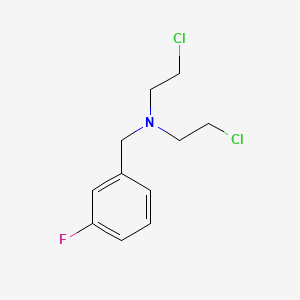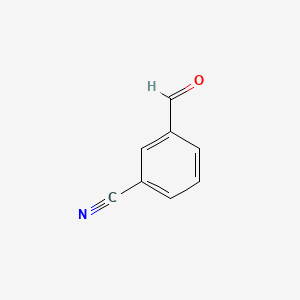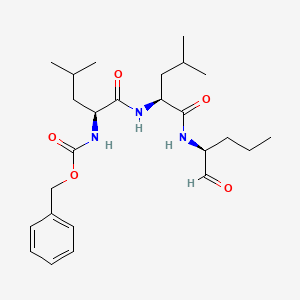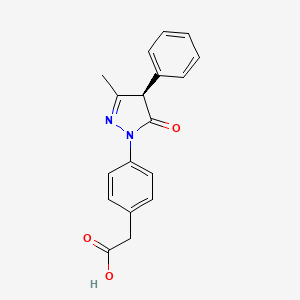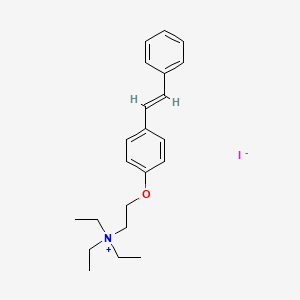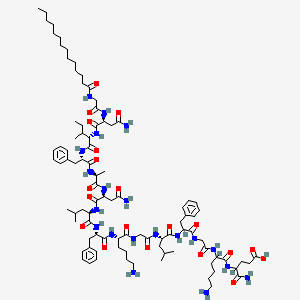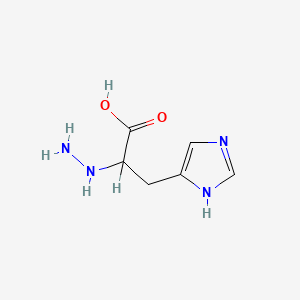
2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid
Overview
Description
MK785 is a high-strength reinforcing bar used in construction, particularly in shear reinforcement applications. It is known for its high yield strength of 785 N/mm² and tensile strength of 930 N/mm² . This compound is primarily used in the construction industry to provide enhanced structural integrity and durability.
Preparation Methods
Synthetic Routes and Reaction Conditions
MK785 is produced using electric arc furnace technology. The process involves melting scrap steel and other raw materials in an electric arc furnace, followed by refining and alloying to achieve the desired chemical composition and mechanical properties .
Industrial Production Methods
The industrial production of MK785 involves several steps:
Melting: Scrap steel and other raw materials are melted in an electric arc furnace.
Refining: The molten steel is refined to remove impurities and achieve the desired chemical composition.
Alloying: Alloying elements are added to enhance the mechanical properties of the steel.
Casting: The molten steel is cast into billets.
Rolling: The billets are rolled into the final product shape, such as bars or rods.
Chemical Reactions Analysis
MK785 undergoes various chemical reactions during its production and application:
Oxidation: During the refining process, oxidation is used to remove impurities such as carbon, silicon, and phosphorus from the molten steel.
Reduction: Reduction reactions are employed to convert iron oxides back into metallic iron during the smelting process.
Common reagents and conditions used in these reactions include oxygen for oxidation, carbon for reduction, and various alloying elements for substitution. The major products formed from these reactions are high-strength steel bars with enhanced mechanical properties .
Scientific Research Applications
MK785 has several scientific research applications:
Construction Engineering: It is widely used in the construction of buildings, bridges, and other infrastructure projects to provide enhanced structural integrity and durability.
Material Science: Researchers study the properties of MK785 to develop new high-strength materials for various applications.
Environmental Engineering: The use of recycled scrap steel in the production of MK785 contributes to sustainable construction practices by reducing the demand for virgin raw materials.
Mechanism of Action
The high strength and durability of MK785 are achieved through a combination of alloying and heat treatment processes. The alloying elements, such as chromium, nickel, and molybdenum, enhance the mechanical properties of the steel by forming solid solutions and precipitates that strengthen the material. The heat treatment process, including quenching and tempering, further improves the toughness and hardness of the steel .
Comparison with Similar Compounds
MK785 is unique compared to other high-strength reinforcing bars due to its specific combination of alloying elements and production processes. Similar compounds include:
SD295A: A standard reinforcing bar with lower yield strength and tensile strength compared to MK785.
SD390: Another high-strength reinforcing bar with different alloying elements and mechanical properties.
MK785 stands out due to its superior mechanical properties and the use of recycled materials in its production, making it an environmentally friendly option for construction projects .
Properties
CAS No. |
14760-71-5 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c7-10-5(6(11)12)1-4-2-8-3-9-4/h2-3,5,10H,1,7H2,(H,8,9)(H,11,12) |
InChI Key |
OTXNLKCKMZUQKX-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)O)NN |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-hydrazino-3-(4(5)-imidazole)propionic acid 2-hydrazino-3-(4(5)-imidazole)propionic acid, (+-)-isomer 2-hydrazino-3-(4(5)-imidazole)propionic acid, (R)-isomer 2-hydrazino-3-(4(5)-imidazole)propionic acid, (S)-isomer 2-hydrazino-3-(4(5)-imidazole)propionic acid, hydrochloride 2-hydrazino-3-(4(5)-imidazole)propionic acid, monohydrochloride, (+-)-isomer 2-hydrazino-3-(4(5)-imidazole)propionic acid, monohydrochloride, (R)-isomer 2-hydrazino-3-(4(5)-imidazole)propionic acid, monohydrochloride, (S)-isomer MK 785 MK-785 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


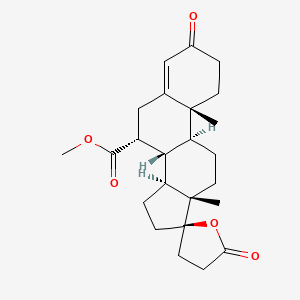
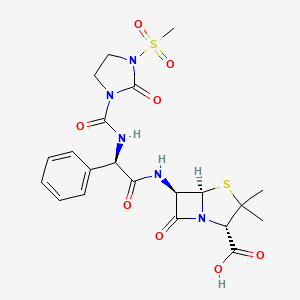
![1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol](/img/structure/B1676550.png)
![5-O-[8-(cis-2,6-dimethylmorpholino)octylcarbamoyl]eseroline](/img/structure/B1676551.png)
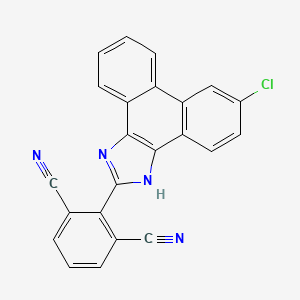
![7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-](/img/structure/B1676557.png)
